5-Chloro-2-hydroxy-N-(3-nitro-4-phenoxyphenyl)benzamide
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Overview
Description
5-Chloro-2-hydroxy-N-(3-nitro-4-phenoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It features a complex structure with multiple functional groups, including a chloro, hydroxy, nitro, and phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-(3-nitro-4-phenoxyphenyl)benzamide typically involves multi-step organic reactions. One common approach is to start with a chlorinated benzene derivative, which undergoes nitration to introduce the nitro group. Subsequent steps may include hydroxylation and phenoxylation to introduce the hydroxy and phenoxy groups, respectively. The final step often involves the formation of the benzamide linkage through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production. Techniques such as crystallization and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-(3-nitro-4-phenoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are common.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-hydroxy-N-(3-nitro-4-phenoxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-(3-nitro-4-phenoxyphenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxy and phenoxy groups may contribute to the compound’s binding affinity to target proteins or enzymes, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxy-3-nitropyridine: Shares similar functional groups but differs in the core structure.
5-Chloro-2-hydroxy-3-nitroacetophenone: Similar functional groups but with an acetophenone core.
Uniqueness
5-Chloro-2-hydroxy-N-(3-nitro-4-phenoxyphenyl)benzamide is unique due to its specific combination of functional groups and its benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62450-22-0 |
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Molecular Formula |
C19H13ClN2O5 |
Molecular Weight |
384.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-(3-nitro-4-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C19H13ClN2O5/c20-12-6-8-17(23)15(10-12)19(24)21-13-7-9-18(16(11-13)22(25)26)27-14-4-2-1-3-5-14/h1-11,23H,(H,21,24) |
InChI Key |
QRLKSPDHVPVCEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)O)[N+](=O)[O-] |
Origin of Product |
United States |
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